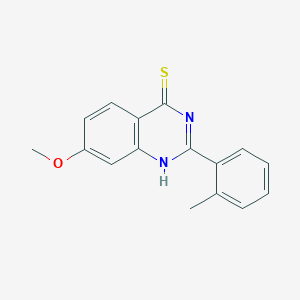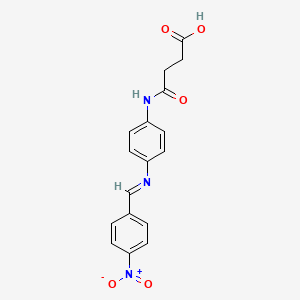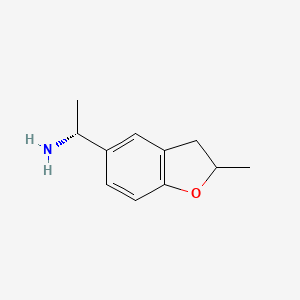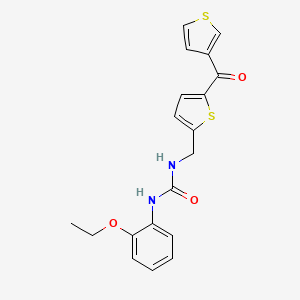
7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol” is a chemical compound with the molecular formula C16H14N2OS . It has a molecular weight of 282.36 . The compound is also known by its IUPAC name 7-methoxy-2-(o-tolyl)quinazoline-4-thiol .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol” is represented by the formula C16H14N2OS . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol” include a molecular weight of 282.36 . Additional properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
Research has shown that quinazoline derivatives possess antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, including variations similar to 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol. These compounds were investigated for their antimicrobial, analgesic, and anti-inflammatory activities. The study found that certain compounds displayed significant activity against microbes and were effective in pain and inflammation management, suggesting the importance of the methoxy group and phenyl substitutions in their pharmacological activities (Dash, Dash, Laloo, & Medhi, 2017).
Antimicrobial Activity
Gupta and Chaudhary (2012) explored the synthesis of thiazolo and thiazino benzoquinazolines, closely related to the chemical structure of interest, showcasing their antimicrobial efficacy. This study indicates that such compounds, due to their structural framework, hold potential as antimicrobial agents, emphasizing the role of methoxy and thiol groups in enhancing antimicrobial properties (Gupta & Chaudhary, 2012).
Synthesis Efficiency
Frutos et al. (2006) discussed an efficient and safe synthesis process for a closely related compound, highlighting the importance of the quinazoline backbone in medicinal chemistry for developing potent HCV NS3 protease inhibitors. This research underscores the potential of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol and similar compounds in contributing to the development of new therapeutics, focusing on synthesis efficiency and safety (Frutos et al., 2006).
Analgesic Activity
Research by Osarodion (2023) on quinazolinone derivatives demonstrated significant analgesic activities, highlighting the potential of these compounds in pain management. The study indicates the broad therapeutic potential of quinazolinone derivatives, including 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol, in treating various conditions through their analgesic properties (Osarodion, 2023).
Conformation and Tautomerism
A study by Balti et al. (2016) on methoxy-substituted phenylthiazolinethiones, related to the compound , provided insights into their conformation and tautomerism through crystallographic and computational investigations. This research contributes to understanding the structural dynamics of quinazoline derivatives, which is crucial for their pharmacological applications (Balti et al., 2016).
Direcciones Futuras
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on exploring these activities further and developing novel classes of antibacterial agents, given the emergence of drug-resistant bacterial strains . The development of novel antibiotics to treat resistant bacteria strains is an escalating need .
Mecanismo De Acción
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol’s action are currently unknown . Quinazoline derivatives have been associated with various biological activities, including anti-inflammatory and analgesic effects .
Propiedades
IUPAC Name |
7-methoxy-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-5-3-4-6-12(10)15-17-14-9-11(19-2)7-8-13(14)16(20)18-15/h3-9H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNGDUQVBPXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)

![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)

![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)
